4-Diazo-3-methoxy-2,5-cyclohexadien-1-one
CAS No.: 105114-23-6
VCID: VC0009570
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.

Description | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one is a chemical compound with the molecular formula C7H6N2O2 . It can be synthesized using a strain of Penicillium funiculosum and exhibits antibacterial activity against various organisms . Specifically, it demonstrates anti-anaerobe activity with a minimum inhibitory concentration (MIC) of 0.4μg/mL for Clostridium and Bacteroides . This compound, also known as 4-diazonio-3-methoxyphenolate, has a molecular weight of 150.13500 . From a chemical standpoint, 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one is related to other diazo compounds . For example, 2,5-Cyclohexadien-1-one, 4-diazo-, which has the molecular formula C6H4N2O and a molecular weight of 120.1088, shares a similar structure . Another related compound is 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-5-methyl-2-(1-methylethyl)-, which has been found in organisms such as Antiphiona pinnatisecta, Laggera decurrens, and Juniperus chinensis . The compound 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one and its pharmaceutically acceptable salts can potentially treat bacterial infections in mammals, including humans . It can be administered through various methods previously used for penicillins and cephalosporins . When working with this compound, it is important to protect it from light, as assays are typically conducted in semi-darkened conditions . |
---|---|
CAS No. | 105114-23-6 |
Product Name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one |
Molecular Formula | C7H6N2O2 |
Molecular Weight | 150.13 g/mol |
IUPAC Name | 4-diazonio-3-methoxyphenolate |
Standard InChI | InChI=1S/C7H6N2O2/c1-11-7-4-5(10)2-3-6(7)9-8/h2-4H,1H3 |
Standard InChIKey | JGURBIRPPYXGNF-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)[O-])[N+]#N |
Canonical SMILES | COC1=C(C=CC(=C1)[O-])[N+]#N |
Synonyms | 4-diazo-3-methoxy-2,5-cyclohexadien-1-one SQ 30957 SQ-30,957 |
PubChem Compound | 128791 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume